molecular formula C9H12O B2672937 4-Ethynyl-2-oxabicyclo[2.2.2]octane CAS No. 2460749-03-3

4-Ethynyl-2-oxabicyclo[2.2.2]octane

Cat. No. B2672937
CAS RN: 2460749-03-3
M. Wt: 136.194
InChI Key: UNRNQCGEERKPOU-UHFFFAOYSA-N
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Description

4-Ethynyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the CAS Number: 2460749-03-3 . It has a molecular weight of 136.19 . The IUPAC name for this compound is 4-ethynyl-2-oxabicyclo[2.2.2]octane . It is considered a new saturated bioisostere of the phenyl ring .


Synthesis Analysis

The key synthesis step of 4-Ethynyl-2-oxabicyclo[2.2.2]octane involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This compound is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .


Molecular Structure Analysis

The InChI code for 4-Ethynyl-2-oxabicyclo[2.2.2]octane is 1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 . The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethynyl-2-oxabicyclo[2.2.2]octane include a molecular weight of 136.19 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Bioisostere of the Phenyl Ring

“4-Ethynyl-2-oxabicyclo[2.2.2]octane” is a new bioisostere of the phenyl ring . A bioisostere is a compound or group that has similar physical or chemical properties to another molecule. In this case, “4-Ethynyl-2-oxabicyclo[2.2.2]octane” can replace the phenyl ring in certain compounds, potentially leading to improved properties .

Drug Discovery

This compound enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for use in drug discovery projects . It can be used to modify the structure of existing drugs or to create new drugs with potentially improved properties .

Improvement of Physicochemical Properties

In the structure of Imatinib, a drug used for the treatment of certain types of cancer, the replacement of the phenyl ring with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” leads to an improvement of physicochemical properties. This includes increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Creation of Bioactive Analogues

The replacement of the phenyl ring in Vorinostat (SAHA), a drug used for the treatment of cutaneous T-cell lymphoma, with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” results in a new bioactive analogue of the drug . This could potentially lead to the development of more effective treatments .

Conformationally Rigid Metabolically Stable Non-Chiral Collinear Vectors

The “4-Ethynyl-2-oxabicyclo[2.2.2]octane” compound is conformationally rigid, metabolically stable, and non-chiral . These properties make it a valuable tool in the design and synthesis of new drugs .

Chemical Synthesis

The key synthesis step of “4-Ethynyl-2-oxabicyclo[2.2.2]octane” involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process could be used in the synthesis of other complex organic compounds .

Future Directions

The future directions for 4-Ethynyl-2-oxabicyclo[2.2.2]octane could involve its continued use as a bioisostere in drug discovery projects . Its incorporation into the structure of drugs like Imatinib and Vorinostat (SAHA) suggests potential for its use in the development of new pharmaceuticals .

properties

IUPAC Name

4-ethynyl-2-oxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNQCGEERKPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-oxabicyclo[2.2.2]octane

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